![molecular formula C11H15N3O3 B1405300 benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate CAS No. 57355-13-2](/img/structure/B1405300.png)

benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate

Descripción general

Descripción

Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate is a chemical compound with the CAS Number: 57355-13-2 and a linear formula of C11H15N3O3 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in fields like pharmaceuticals and organic chemistry.

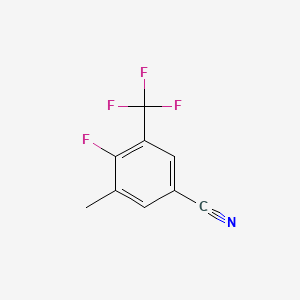

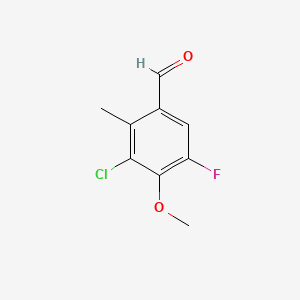

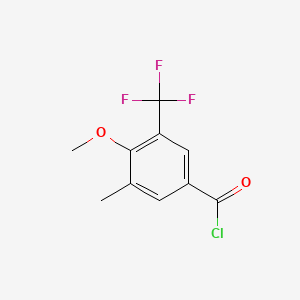

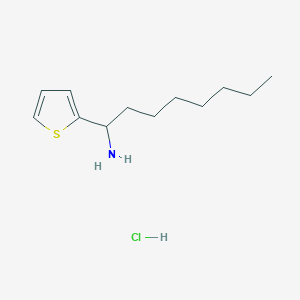

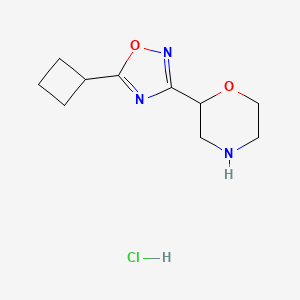

Molecular Structure Analysis

The molecular structure of benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate is represented by the linear formula C11H15N3O3 . Unfortunately, the search results do not provide a detailed structural analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate include its molecular formula (C11H15N3O3), and it is a solid at 20°C . Further details about its melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Application in Alcoholic Beverages Analysis

- Scientific Field : Food Science and Technology .

- Summary of the Application : A method for fast extraction and sensitive detection of ethyl carbamate (EC) in rice wine and fruit brandy was developed based on the integration of molecularly imprinted polymers and surface-enhanced Raman spectroscopy (MIPs–SERS) .

- Methods of Application or Experimental Procedures : Molecularly imprinted polymer microspheres were synthesized as artificial antibodies towards EC. The synthesized MIPs were used as sorbents in solid-phase extraction (SPE) and could selectively separate and enrich EC from rice wine and fruit brandy samples with little interference .

- Results or Outcomes : A partial least square (PLS) regression model demonstrated a good fitting effect (the correlation coefficient of calibration and prediction were 0.9614 and 0.9456, and 0.9559 and 0.9393 respectively for rice wine and fruit brandy) between the predicted and the reference data of EC in rice wine and fruit brandy samples .

Application in Photochemical Deprotection

- Scientific Field : Organic Chemistry .

- Summary of the Application : Benzyl-derived groups are frequently used as protecting groups in organic synthesis. A method has been developed for the deprotection of these groups via photochemically mesolytic cleavage of C–N and C–O bonds .

- Methods of Application or Experimental Procedures : An excited phenolate-type photocatalyst efficiently transfers an electron to the benzene ring of benzyl-derived protecting groups to generate a phenyl radical anion. The benzyl C–N or C–O bond is then mesolytically cleaved by releasing a benzyl radical .

- Results or Outcomes : This method enables efficient deprotection of the benzyl group on amides, arylamines, ether, ester, and carbamates .

Application in Protecting Groups in Organic Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : Benzyl-derived compounds are often used as protecting groups in organic synthesis .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not mentioned in the source. However, in general, such compounds are used in various chemical reactions in the field of organic synthesis .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source. However, it is stated that the compound has diverse applications, indicating its effectiveness in the mentioned fields .

Application in the Synthesis of cis-2-Octene

- Scientific Field : Organic Chemistry .

- Summary of the Application : Benzyl-derived groups are used in the synthesis of cis-2-octene .

- Methods of Application or Experimental Procedures : The synthesis involves protecting the hydroxyl group of 4-bromo-1-butanol before it reacts with the alkynide salt. This is done using unsaturated ethers, which are very reactive in electrophilic addition reactions .

- Results or Outcomes : The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .

Application in the Protection of Alcohols

- Scientific Field : Organic Chemistry .

- Summary of the Application : Benzyl-derived compounds are used for the protection of alcohols in organic synthesis .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not mentioned in the source. However, in general, such compounds are used in various chemical reactions in the field of organic synthesis .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source. However, it is stated that the compound has diverse applications, indicating its effectiveness in the mentioned fields .

Safety And Hazards

Propiedades

IUPAC Name |

benzyl N-[(2R)-1-hydrazinyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8(10(15)14-12)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEORTSCBVGBQMJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate | |

CAS RN |

57355-13-2 | |

| Record name | benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)

![3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405232.png)

![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)

![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)